molecular formula C22H25N3O3S B2830303 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-cyclopentylacetamide CAS No. 689756-00-1

2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-cyclopentylacetamide

Cat. No.: B2830303
CAS No.: 689756-00-1
M. Wt: 411.52
InChI Key: GLYRJQSVJDZUKT-UHFFFAOYSA-N
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Description

2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-cyclopentylacetamide is a complex organic compound featuring a thienopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-cyclopentylacetamide typically involves multi-step organic reactionsThe final step involves the acylation of the thienopyrimidine derivative with N-cyclopentylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-cyclopentylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes or pathways.

    Medicine: Potential use as an anticancer or antiviral agent due to its ability to inhibit cell proliferation and induce apoptosis.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-cyclopentylacetamide is unique due to its specific structural features, such as the thienopyrimidine core and the combination of benzyl and cyclopentyl groups. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-14-15(2)29-21-19(14)20(27)24(12-16-8-4-3-5-9-16)22(28)25(21)13-18(26)23-17-10-6-7-11-17/h3-5,8-9,17H,6-7,10-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRJQSVJDZUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3CCCC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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